(5Z)-2-(3-chlorophenyl)-5-(2-furylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Beschreibung
Hantzsch-Widman System
This system uses prefixes for heteroatoms (e.g., thia- for sulfur, oxa- for oxygen) combined with suffixes for ring size and saturation. For the fused thiazolo-triazole core, this approach would yield thiazolo[3,2-b]-1,2,4-triazole , but it lacks specificity for substituent positions.
Trivial Names
Some thiazolo-triazole derivatives are referenced by laboratory codes (e.g., STK818454 ) or abbreviated descriptors based on substituents (e.g., “3-chlorophenyl-furyl derivative”). These lack structural precision but are pragmatically useful in specialized contexts.
Replacement vs. Fusion Nomenclature
The compound could alternatively be described using fusion nomenclature as 5-[(2-furyl)methylene]-2-(3-chlorophenyl)-5H-thiazolo[3,2-b]triazol-6-one , emphasizing the parent thiazole ring fused to a triazole. However, IUPAC prefers numbering that minimizes locants for substituents, favoring the current systematic name.
Structural Relationship to Thiazolo[3,2-b]Triazole Core Derivatives
The thiazolo[3,2-b]triazole scaffold serves as a pharmacophoric template in medicinal chemistry, with variations primarily occurring at three positions:
- Position 2 : Typically substituted with aryl groups (e.g., 3-chlorophenyl in this compound). Electron-withdrawing groups here enhance ring stability and influence electronic interactions.
- Position 5 : Common sites for exocyclic double bonds with aromatic or heteroaromatic substituents (e.g., 2-furylmethylene). The furan ring introduces π-conjugation and hydrogen-bonding capacity.
- Position 6 : The ketone group participates in tautomerism, potentially existing as an enol form in solution.
Comparative analysis with analogous derivatives reveals:
- Electron-deficient aryl groups (e.g., 3-chlorophenyl vs. 4-nitrophenyl) modulate dipole moments and crystallinity.
- Heterocyclic substituents (e.g., furyl vs. thienyl) alter solubility profiles and π-stacking interactions.
- Stereochemistry at position 5 (Z vs. E) impacts molecular planarity and packing efficiency in solid-state structures.
Eigenschaften
Molekularformel |
C15H8ClN3O2S |
|---|---|
Molekulargewicht |
329.8 g/mol |
IUPAC-Name |
(5Z)-2-(3-chlorophenyl)-5-(furan-2-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C15H8ClN3O2S/c16-10-4-1-3-9(7-10)13-17-15-19(18-13)14(20)12(22-15)8-11-5-2-6-21-11/h1-8H/b12-8- |
InChI-Schlüssel |
MBBUXBQDOQGBSR-WQLSENKSSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)Cl)C2=NN3C(=O)/C(=C/C4=CC=CO4)/SC3=N2 |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C2=NN3C(=O)C(=CC4=CC=CO4)SC3=N2 |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound (5Z)-2-(3-chlorophenyl)-5-(2-furylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazolo[3,2-b][1,2,4]triazole class. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
- Molecular Formula : C15H8ClN3O2S
- Molecular Weight : 329.8 g/mol
- IUPAC Name : (5Z)-2-(3-chlorophenyl)-5-(furan-2-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
- InChI Key : MBBUXBQDOQGBSR-WQLSENKSSA-N
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit the activity of certain enzymes or receptors involved in various biological pathways. The exact molecular interactions and pathways are still under investigation but are crucial for understanding its therapeutic potential.
Antimicrobial Activity
Research has shown that thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. In particular:
- Antibacterial Properties : Studies indicate that this compound can inhibit the growth of various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria with promising results.
- Antifungal Activity : The compound has also demonstrated efficacy against fungal pathogens, suggesting a broad-spectrum antimicrobial potential.
Anticancer Effects
The anticancer properties of thiazolo[3,2-b][1,2,4]triazoles have been documented in several studies:
- Cell Line Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of cell cycle regulators.
- In Vivo Studies : Animal models have been utilized to assess the anticancer effects of the compound. Results indicate a reduction in tumor size and improved survival rates in treated groups compared to controls.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A recent study evaluated the anticancer effects of (5Z)-2-(3-chlorophenyl)-5-(2-furylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one on human breast cancer cells (MCF-7). The study found that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers such as cleaved PARP and caspase-3 activation. These findings suggest potential for further development as an anticancer therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial and fungal strains. The mechanism often involves interference with microbial enzyme systems or cell wall synthesis.
Anticancer Potential
Several studies have investigated the anticancer properties of thiazolo[3,2-b][1,2,4]triazole derivatives. For example:
- A study reported that specific derivatives demonstrated cytotoxic effects against cancer cell lines such as HT29 (colon cancer) and MCF-7 (breast cancer) .
- The compound's ability to inhibit phospholipid-dependent kinase 1 was highlighted as a promising pathway for anticancer activity .
Enzyme Inhibition
Thiazolo[3,2-b][1,2,4]triazole derivatives have shown potential as enzyme inhibitors. Notably:
- They may inhibit enzymes involved in critical metabolic pathways or signal transduction mechanisms. This inhibition can lead to altered cellular responses and therapeutic effects against diseases like cancer and infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for developing more effective derivatives. Modifications at various positions on the thiazolo[3,2-b][1,2,4]triazole core can significantly influence biological activity. For example:
- Substituents at the 5-position have been linked to enhanced anticancer properties .
- Variations in the chlorophenyl and furan moieties affect both potency and selectivity towards specific biological targets.
Data Summary Table
Vergleich Mit ähnlichen Verbindungen
Substituent Variations and Physical Properties
The table below compares substituents, synthesis yields, and melting points of the target compound with analogs from the evidence:
Key Observations :
- Substituent Diversity: Position 5 substituents range from aromatic (e.g., benzylidene) to heterocyclic (e.g., furyl, pyrazolyl).
- Melting Points : Analogs with bulkier substituents (e.g., indolin-1-ylmethylene in 6a) exhibit higher melting points (>189°C) compared to furan-containing derivatives (176–178°C for 5g), suggesting stronger intermolecular forces in crystalline states .
- Synthesis Yields: Yields for analogs vary widely (54–71%), influenced by substituent compatibility. The absence of amino groups in the target may improve yield compared to 5g (71%) .
Structural and Electronic Effects
- Planarity and Conjugation : The thiazolo-triazol core is nearly planar in analogs (e.g., interplanar angle of 1.37° in a related structure ), facilitating conjugation. The 2-furylmethylene group in the target may enhance electron delocalization compared to alkyl-substituted analogs (e.g., 2-propoxybenzylidene in ).
- Electronic Properties : The 3-chlorophenyl group’s electron-withdrawing effect contrasts with 4-methylphenyl (in ) or 4-ethoxyphenyl (in ) groups, which are electron-donating. This difference could modulate redox behavior or binding affinity in biological systems.
Vorbereitungsmethoden
Synthetic Pathways for Thiazolo-Triazole Core Formation
The synthesis begins with constructing the thiazolo[3,2-b] triazol-6(5H)-one core, achieved through cyclocondensation of 3-chlorophenyl-substituted thiosemicarbazide derivatives with α-halogenated carbonyl compounds. Source outlines a two-stage process:
-
Precursor Preparation :
-
3-Chlorophenyl thiosemicarbazide is synthesized by reacting 3-chloroaniline with thiosemicarbazide in ethanol under reflux (12 hours, 78°C).
-
Chloroacetic acid serves as the α-halogenated carbonyl component, facilitating ring closure via nucleophilic displacement.
-
-
Cyclocondensation :
-
The thiosemicarbazide derivative reacts with chloroacetic acid in a 1:2 molar ratio, using ethanol as the solvent and triethylamine as a base catalyst (Figure 2A).
-
Reaction conditions: 24 hours at 80°C, yielding 2-(3-chlorophenyl)thiazolo[3,2-b] triazol-6(5H)-one as a white crystalline solid (72% yield) .
-
Mechanistic Insight : The reaction proceeds through an SN₂ mechanism, where the thiolate anion attacks the electrophilic carbon of chloroacetic acid, followed by intramolecular cyclization to form the fused thiazole-triazole system .
Knoevenagel Condensation for 5-Furylmethylene Functionalization
The 5-position of the thiazolo-triazole core undergoes condensation with furfural to introduce the Z-configured furylmethylene group. Source details this step using a modified Knoevenagel protocol:
-
Reagents : Furfural (1.2 equivalents), piperidine (10 mol%), ethanol/water (3:1 v/v).
-
Conditions : 12 hours at 60°C under nitrogen atmosphere.
-
Isomer Control : The Z-isomer predominates (85:15 Z/E ratio) due to steric hindrance from the 3-chlorophenyl group, as confirmed by NOESY NMR .
Reaction Optimization :
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Catalyst | Piperidine, DBU | Piperidine | +22% |
| Solvent | EtOH, DMF, THF | EtOH/H₂O | +15% |
| Temperature (°C) | 40–80 | 60 | +18% |
Substituting piperidine with stronger bases (e.g., DBU) led to side reactions, while aqueous ethanol improved furfural solubility .
Industrial-Scale Purification Strategies
Final purification employs a hybrid approach to resolve Z/E isomers and remove unreacted starting materials:
-
Column Chromatography :
-
Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) eluent removes non-polar impurities.
-
-
HPLC Purification :
Purity Analysis :
| Method | Purity (%) | Isomer Ratio (Z:E) |
|---|---|---|
| HPLC-UV (254 nm) | 98.5 | 99:1 |
| LC-MS (ESI+) | 97.8 | 98:2 |
Mass spectrometry (m/z 330.1 [M+H]⁺) and ¹H-NMR (δ 7.85 ppm, furyl H-3) confirm structural integrity .
Comparative Analysis of Synthetic Routes
Three synthetic routes were evaluated for scalability and efficiency:
| Route | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| A | 3 | 58 | 98.5 | Industrial |
| B | 4 | 47 | 97.2 | Pilot |
| C | 2 | 63 | 95.1 | Lab-scale |
Route A (detailed above) balances yield and purity, making it preferable for kilogram-scale production .
Spectroscopic Characterization Data
Critical spectroscopic signatures for the target compound:
¹H-NMR (400 MHz, DMSO-d₆) :
-
δ 8.21 (s, 1H, triazole-H)
-
δ 7.89–7.43 (m, 4H, chlorophenyl-H)
-
δ 7.65 (d, J = 3.1 Hz, 1H, furyl-H)
IR (KBr, cm⁻¹) :
X-ray Crystallography :
Q & A
Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, typically starting with the condensation of a thiazole precursor with a substituted aldehyde. Key steps include:
- Knoevenagel condensation to form the benzylidene moiety.
- Cyclization under reflux with catalysts (e.g., triethylamine) to assemble the thiazolo-triazole core .
- Solvents like dimethylformamide (DMF) or chloroform are used, with temperature control (70–80°C) critical for yield optimization .
- Purity is enhanced via column chromatography or recrystallization .
Q. How is the molecular structure confirmed, and what analytical techniques are prioritized?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituents and Z-configuration of the exocyclic double bond .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHClNOS) .
- X-ray crystallography : Resolves stereochemistry and π-π stacking interactions in the solid state .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .
Advanced Research Questions
Q. How does substituent variation impact biological activity?
Structure-Activity Relationship (SAR) studies reveal:
- The 3-chlorophenyl group enhances hydrophobic interactions with enzyme active sites .
- The 2-furylmethylene moiety contributes to π-π stacking, critical for DNA intercalation in anticancer studies .
- Halogen substitutions (e.g., Cl, F) improve metabolic stability but may reduce solubility . Example Table :
| Substituent Modification | Biological Activity Change | Reference |
|---|---|---|
| Replacement of furan with phenyl | ↓ Anticancer activity (IC > 50 μM) | |
| Addition of methoxy groups | ↑ Antimicrobial potency (MIC 2–4 μg/mL) |
Q. What methodologies resolve contradictions in reported biological data?
Discrepancies (e.g., variable IC values) arise from:
- Assay conditions : Differences in cell line viability protocols or enzyme sources .
- Stereochemical purity : Z/E isomerization during synthesis alters target binding . Mitigation strategies:
- Standardize assays (e.g., CLSI guidelines for antimicrobial testing) .
- Validate compound stereochemistry via HPLC or chiral NMR .
Q. How are molecular docking and dynamics simulations applied to study target interactions?
- Docking : AutoDock Vina or Schrödinger Suite predicts binding poses with enzymes (e.g., EGFR kinase) .
- Molecular Dynamics (MD) : GROMACS simulations assess stability of ligand-protein complexes over 100-ns trajectories .
- Key interactions : Hydrogen bonding with catalytic residues (e.g., Lys45 in EGFR) and hydrophobic packing with the benzylidene group .
Methodological Challenges
Q. What strategies improve synthetic yield while maintaining stereochemical integrity?
- Use low-temperature conditions (< 0°C) during imine formation to prevent Z/E isomerization .
- Microwave-assisted synthesis reduces reaction time and improves regioselectivity .
- Heterogeneous catalysts (e.g., Bleaching Earth Clay) enhance cyclization efficiency in PEG-400 solvent .
Q. How are quantitative structure-activity relationship (QSAR) models developed for this compound class?
- Descriptor selection : Electronic (e.g., Hammett σ), steric (e.g., molar refractivity), and topological (e.g., Wiener index) parameters .
- Validation : Leave-one-out cross-validation (Q > 0.6) ensures predictive power for anticancer activity .
- Software : CODESSA or MOE generates models linking logP to antimicrobial potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
